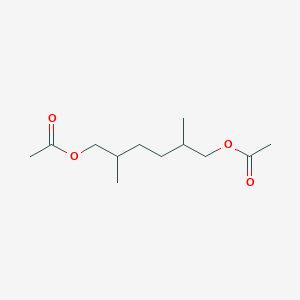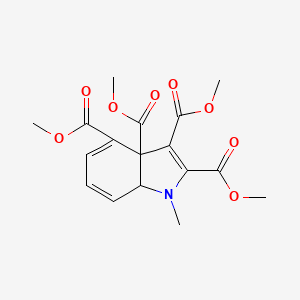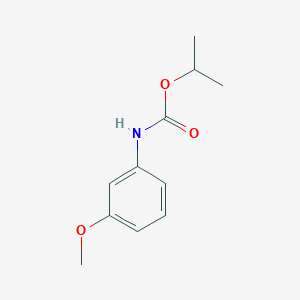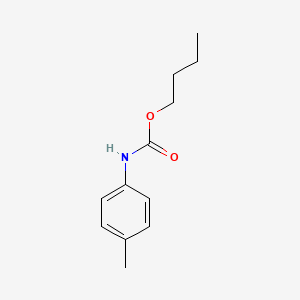![molecular formula C13H26N2O5 B11958332 Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate CAS No. 6630-07-5](/img/structure/B11958332.png)
Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,N2-DICARBETHOXY-N’-(3-HYDROXYPROPYL)-2-METHYL-1,2-PROPANEDIAMINE is a complex organic compound that belongs to the class of diamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N2-DICARBETHOXY-N’-(3-HYDROXYPROPYL)-2-METHYL-1,2-PROPANEDIAMINE typically involves multi-step organic reactions. One common approach might include:
Starting Materials: The synthesis may begin with commercially available starting materials such as 2-methyl-1,2-propanediamine and ethyl chloroformate.
Reaction Steps:
Reaction Conditions: These reactions typically require controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents (e.g., dichloromethane, ethanol).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’,N2-DICARBETHOXY-N’-(3-HYDROXYPROPYL)-2-METHYL-1,2-PROPANEDIAMINE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce primary or secondary alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism by which N’,N2-DICARBETHOXY-N’-(3-HYDROXYPROPYL)-2-METHYL-1,2-PROPANEDIAMINE exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of multiple functional groups allows it to participate in diverse chemical reactions, making it a versatile compound in research and industry.
Comparison with Similar Compounds
Similar Compounds
N’,N2-Dicarbethoxy-2-methyl-1,2-propanediamine: Lacks the hydroxypropyl group.
N’,N2-Dicarbethoxy-N’-(2-hydroxyethyl)-2-methyl-1,2-propanediamine: Contains a different hydroxyl group.
N’,N2-Dicarbethoxy-N’-(3-hydroxypropyl)-1,2-propanediamine: Lacks the methyl group.
Uniqueness
N’,N2-DICARBETHOXY-N’-(3-HYDROXYPROPYL)-2-METHYL-1,2-PROPANEDIAMINE is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable for specialized applications where such properties are required.
Properties
CAS No. |
6630-07-5 |
|---|---|
Molecular Formula |
C13H26N2O5 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
ethyl N-[2-(ethoxycarbonylamino)-2-methylpropyl]-N-(3-hydroxypropyl)carbamate |
InChI |
InChI=1S/C13H26N2O5/c1-5-19-11(17)14-13(3,4)10-15(8-7-9-16)12(18)20-6-2/h16H,5-10H2,1-4H3,(H,14,17) |
InChI Key |
BXDISOOFTFHYRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C)(C)CN(CCCO)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane](/img/structure/B11958267.png)



![3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11958286.png)


![4-(4-methylphenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11958312.png)


